2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C18H17BrN2O2S This compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with thiourea to form 2-bromobenzylthiourea.
Formation of the Acetohydrazide Intermediate: The 2-bromobenzylthiourea is then reacted with hydrazine hydrate to form 2-bromobenzylhydrazine.
Condensation Reaction: The 2-bromobenzylhydrazine is then condensed with 4-(prop-2-en-1-yloxy)benzaldehyde under acidic conditions to form the final product, 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides and nitriles.
Scientific Research Applications
2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromobenzyl)sulfanyl]-N′-[(E)-(4-iodophenyl)methylene]acetohydrazide
- 2-[(2-Bromobenzyl)sulfanyl]-N′-[(E)-(4-chlorophenyl)methylene]acetohydrazide
Uniqueness
2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C19H19BrN2O2S |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19BrN2O2S/c1-2-11-24-17-9-7-15(8-10-17)12-21-22-19(23)14-25-13-16-5-3-4-6-18(16)20/h2-10,12H,1,11,13-14H2,(H,22,23)/b21-12+ |
InChI Key |
XJWVATHEOMXPCN-CIAFOILYSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=CC=C2Br |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=CC=C2Br |
Origin of Product |
United States |
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